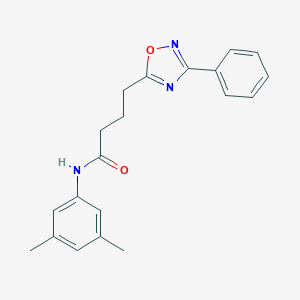![molecular formula C24H19N3O3 B277589 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that belongs to the family of quinazoline derivatives.
Wirkmechanismus
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. Inhibition of NF-κB activity by 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide leads to a decrease in the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive effects. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has also been shown to suppress the production of pro-inflammatory cytokines and chemokines. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to reduce the severity of inflammation in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide is a small molecule inhibitor that can be easily synthesized and purified. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. However, 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has some limitations for lab experiments. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has low solubility in water, which limits its use in aqueous solutions. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide can also be toxic at high concentrations, which requires careful consideration of dosages in experiments.
Zukünftige Richtungen
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. Future research should focus on the development of 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide derivatives with improved solubility and reduced toxicity. Future research should also focus on the identification of 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide targets other than NF-κB. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has the potential to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide can be synthesized by reacting 4-amino-2-phenylquinazoline with 3-benzoylbenzoic acid chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide in high purity.
Wissenschaftliche Forschungsanwendungen
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Produktname |
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide |
|---|---|
Molekularformel |
C24H19N3O3 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
N-(3-benzoylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C24H19N3O3/c28-22(13-14-27-16-25-21-12-5-4-11-20(21)24(27)30)26-19-10-6-9-18(15-19)23(29)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,26,28) |
InChI-Schlüssel |
ARXDUSYHBZXCJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)